N-tert-butyl-2,5,6-trichloropyrimidin-4-amine
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Overview
Description
N-tert-butyl-2,5,6-trichloropyrimidin-4-amine is a chemical compound with the molecular formula C8H10Cl3N3 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2,5,6-trichloropyrimidin-4-amine typically involves the selective displacement of chloride atoms on a pyrimidine ring. One common method includes the reaction of a pyrimidine derivative with tert-butylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of high-purity reagents and solvents, along with optimized reaction parameters to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification techniques such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2,5,6-trichloropyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include tert-butylamine, sodium hydride, and potassium carbonate. The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Reagents such as palladium catalysts and boron compounds are used under mild conditions to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
N-tert-butyl-2,5,6-trichloropyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-tert-butyl-2,5,6-trichloropyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-thioimidazole: A compound with a similar tert-butyl group but different heterocyclic ring structure.
2,4,6-Tri-tert-butylpyrimidine: A pyrimidine derivative with tert-butyl groups at different positions.
Uniqueness
N-tert-butyl-2,5,6-trichloropyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring. The presence of three chlorine atoms and a tert-butyl group provides distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-tert-butyl-2,5,6-trichloropyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl3N3/c1-8(2,3)14-6-4(9)5(10)12-7(11)13-6/h1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKMIPPLVGXMKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C(=NC(=N1)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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